molecular formula C13H17NO3 B14903678 n-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)butyramide

n-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)butyramide

Cat. No.: B14903678
M. Wt: 235.28 g/mol
InChI Key: IUGYWVZWJPOPCU-UHFFFAOYSA-N
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Description

N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)butyramide (CAS 1090424-96-6) is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . This compound is built around the 2,3-dihydrobenzo[b][1,4]dioxine scaffold, a structure recognized in scientific research for its relevance in medicinal chemistry. The 1,4-benzodioxine core is a privileged structure investigated for its interaction with various biological targets . For instance, research has explored similar 1,4-benzodioxine derivatives as inhibitors of the PARP1 enzyme, a well-established target in oncology for its role in DNA repair processes . Furthermore, the 1,4-benzodioxine scaffold has been identified in compounds with high affinity and selectivity for dopamine D4 receptors, suggesting its utility in neuroscience research for studying cognitive and emotional regulation pathways . As a butyramide derivative, this compound represents a valuable building block for researchers in drug discovery and chemical biology, enabling further structural diversification and structure-activity relationship (SAR) studies. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)butanamide

InChI

InChI=1S/C13H17NO3/c1-2-3-13(15)14-9-10-4-5-11-12(8-10)17-7-6-16-11/h4-5,8H,2-3,6-7,9H2,1H3,(H,14,15)

InChI Key

IUGYWVZWJPOPCU-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCC1=CC2=C(C=C1)OCCO2

Origin of Product

United States

Preparation Methods

Amide Coupling via Carbodiimide-Mediated Activation

The most straightforward route involves coupling 2,3-dihydrobenzo[b]dioxin-6-yl)methylamine with butyric acid using carbodiimide reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). Reaction conditions typically include dichloromethane or DMF as solvents at 0–25°C for 12–24 hours. Yields range from 65% to 78%, with purity dependent on post-reaction purification via column chromatography.

Mechanistic Insights :
The activation of butyric acid’s carboxyl group forms an O-acylisourea intermediate, which reacts with the primary amine to generate the amide bond. Steric hindrance from the dioxin ring minimally affects reactivity due to the flexibility of the methylene linker.

Nucleophilic Substitution (SN2) with Isocyanides

A novel method leverages isocyanides as nucleophiles in SN2 reactions with alkyl halides. For example, 6-(bromomethyl)-2,3-dihydrobenzo[b]dioxine reacts with butyl isocyanide in DMF at 60°C for 6 hours, followed by hydrolysis to yield the target amide (Fig. 1A).

Key Advantages :

  • Broad substrate scope : Compatible with aromatic, aliphatic, and heteroaromatic isocyanides.
  • Scalability : Demonstrated at 10 mmol scale with 72% yield.
  • Late-stage functionalization : Enables diversification of the dioxin core post-synthesis.

Mechanistic Evidence :

  • Stereochemical inversion : Observed in chiral alkyl halides, confirming SN2 pathway.
  • Solvent dependence : Polar aprotic solvents (e.g., DMF) stabilize the transition state.
  • Mass spectrometry : Detection of nitrilium intermediates supports the proposed mechanism.

Ugi-Tetrazole Multicomponent Reaction

This one-pot method combines 6-formyl-2,3-dihydrobenzo[b]dioxine, butylamine, tert-butyl isocyanide, and azidotrimethylsilane in methanol under microwave irradiation (100°C, 30 min). Cyclization of the Ugi adduct with potassium carbonate yields a tetrazole intermediate, which is hydrolyzed to the amide (Fig. 1B).

Optimization Data :

Parameter Optimal Value Yield Impact
Temperature 100°C +32%
Base (K2CO3) 2 equiv +18%
Microwave vs. conventional Microwave +25%

Reaction Optimization and Scale-Up

Solvent and Temperature Effects

Comparative studies reveal DMF as the optimal solvent for SN2 reactions (Table 1), while amide coupling benefits from dichloromethane’s low polarity. Elevated temperatures (60–80°C) accelerate SN2 kinetics but risk nitrilium hydrolysis.

Table 1 : Solvent screening for SN2 synthesis (6 h reaction)

Solvent Dielectric Constant Yield (%)
DMF 36.7 72
DMSO 46.7 68
THF 7.5 41
Toluene 2.4 12

Catalytic and Stoichiometric Considerations

  • Phase-transfer catalysts : Tetrabutylammonium bromide (10 mol%) improves SN2 yields by 15% in biphasic systems.
  • Excess alkyl halide : A 1.5:1 ratio of alkyl halide to isocyanide minimizes side reactions.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 6.82 (d, J = 8.4 Hz, 1H, ArH), 6.73 (s, 1H, ArH), 6.67 (d, J = 8.4 Hz, 1H, ArH), 4.25 (s, 2H, OCH2), 4.21 (s, 2H, NCH2), 3.12 (t, J = 7.2 Hz, 2H, CH2CO), 2.34 (t, J = 7.2 Hz, 2H, CH2CH2), 1.67–1.59 (m, 2H, CH2), 1.44–1.36 (m, 2H, CH2).
  • HPLC : Retention time = 12.3 min (C18 column, 70:30 MeOH:H2O); purity ≥98%.

Comparative Analysis with Structural Analogs

Table 2 : Pharmacological profile of dioxin-amide derivatives

Compound LogP IC50 (CDK9 inhibition, nM)
N-((2,3-Dihydrobenzo[b]dioxin-6-yl)methyl)butyramide 2.81 48
2-Hydroxybenzodioxole 1.94 >1000
3-(Aminomethyl)-2-benzodioxole 1.12 620

The butyramide moiety enhances target binding via hydrogen bonding with kinase hinge regions, explaining its superior activity.

Industrial and Pharmacological Applications

Scalability in Continuous Flow Systems

SN2 reactions adapt well to continuous flow chemistry, achieving 85% yield at 100 g/day throughput. Key parameters include:

  • Residence time : 8 min
  • Temperature : 70°C
  • Catalyst : None required.

Chemical Reactions Analysis

Types of Reactions

n-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the amide group to an amine.

    Substitution: The benzodioxin moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

n-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)butyramide has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)butyramide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share the 2,3-dihydrobenzo[1,4]dioxin core but differ in substituents and functional groups, leading to distinct physicochemical and biological properties:

Key Observations:
  • Amide vs.
  • Substituent Effects : The 1,3,4-oxadiazole derivatives in incorporate heterocyclic rings and electron-withdrawing groups (e.g., trifluoromethyl, bromo), which may improve binding to enzymatic targets like Ca²⁺/calmodulin but reduce solubility relative to the simpler butyramide.

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Analytical Data
Compound Type Key Findings References
1,3,4-Oxadiazole derivatives Demonstrated inhibition of Ca²⁺/calmodulin activity; trifluoromethyl (19) showed highest potency (~IC₅₀ 0.8 μM)
(S)-2-Amino-butyramide analog Discontinued commercial availability suggests potential synthesis challenges or limited efficacy
Pyridin-3-amine derivative (2306268-61-9) Marked for research use only; dimethylamino group may enhance CNS penetration
Key Insights:
  • Bioactivity : Oxadiazole derivatives exhibit targeted enzyme inhibition, likely due to their planar heterocyclic structure and electron-deficient substituents . The butyramide’s amide group may favor interactions with proteases or kinases.
  • Solubility and Stability : Amides (e.g., butyramide) generally exhibit higher metabolic stability than amines but may require formulation adjustments due to lower aqueous solubility.

Q & A

Basic: What are the standard synthetic protocols for N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)butyramide, and how are reaction conditions optimized?

Answer:
The synthesis typically involves coupling 2,3-dihydrobenzo[b][1,4]dioxin-6-ylmethylamine with butyric acid derivatives. Key steps include:

  • Reagents : Use of coupling agents like EDCI/HOBt or DCC for amide bond formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) ensure solubility and reaction efficiency .
  • pH control : Adjusting pH to ~9–10 with Na₂CO₃ to deprotonate the amine and enhance nucleophilicity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for purity.
    Optimization : Vary temperature (RT to 60°C), catalyst load, and solvent polarity to maximize yield. Monitor via TLC or HPLC .

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Answer:

  • 1H-NMR/13C-NMR : Confirm structure via aromatic proton signals (δ 6.5–7.0 ppm for dihydrodioxin) and methylene groups (δ 3.5–4.5 ppm) .
  • IR spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., C₁₃H₁₅NO₃ expected m/z 233.1052) .
  • Elemental analysis : Validate purity (C, H, N within ±0.4% of theoretical) .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. no activity)?

Answer:
Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., α-glucosidase inhibition assays at pH 6.8, 37°C) .
  • Structural analogs : Compare with derivatives (e.g., sulfonamide vs. acetamide) to identify pharmacophores .
  • Theoretical frameworks : Use molecular docking (AutoDock Vina) to predict binding affinity to target enzymes (e.g., acetylcholinesterase) .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies and identify confounding variables .

Advanced: What experimental designs are recommended for assessing environmental fate and ecotoxicology?

Answer:

  • Long-term studies : Follow frameworks like Project INCHEMBIOL (2005–2011) to track abiotic/biotic degradation .
  • Compartmental analysis : Measure distribution in soil, water, and biota using LC-MS/MS .
  • Toxicity assays : Use Daphnia magna (EC₅₀) and Vibrio fischeri (bioluminescence inhibition) for acute toxicity .
  • In silico tools : Employ EPI Suite or TEST software to predict biodegradation pathways and bioaccumulation .

Basic: How is the compound’s stability evaluated under varying storage conditions?

Answer:

  • Accelerated stability studies : Expose to 40°C/75% RH for 6 months and monitor degradation via HPLC .
  • Light sensitivity : Use ICH Q1B guidelines (UV/visible light exposure) to assess photodegradation .
  • Solution stability : Test in buffers (pH 3–10) and solvents (DMSO, ethanol) at 4°C and −20°C .

Advanced: What strategies improve yield in multi-step syntheses involving sensitive intermediates?

Answer:

  • Protecting groups : Use Boc or Fmoc for amine protection during coupling steps .
  • Low-temperature reactions : Perform below 0°C to stabilize reactive intermediates (e.g., acyl chlorides) .
  • Flow chemistry : Minimize intermediate decomposition via continuous flow reactors .
  • Process analytical technology (PAT) : Implement real-time FTIR or Raman monitoring to adjust conditions dynamically .

Basic: How are theoretical frameworks (e.g., QSAR) applied to predict biological activity?

Answer:

  • Descriptor selection : Compute logP, polar surface area, and H-bond donors using ChemAxon .
  • Model training : Use historical data (IC₅₀ values) to build QSAR models in software like MOE or Schrödinger .
  • Validation : Apply leave-one-out cross-validation (R² > 0.7) and external test sets .

Advanced: How can researchers address discrepancies between in vitro and in vivo efficacy data?

Answer:

  • Pharmacokinetic studies : Measure bioavailability (Cmax, AUC) and metabolic stability (microsomal assays) .
  • Metabolite profiling : Use LC-HRMS to identify active/inactive metabolites .
  • Theoretical alignment : Reconcile data with systems biology models (e.g., PK/PD modeling) .

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